molecular formula C5H12O2P B1257573 Trimethyllead acetate CAS No. 5711-19-3

Trimethyllead acetate

Cat. No.: B1257573
CAS No.: 5711-19-3
M. Wt: 311 g/mol
InChI Key: WWMVIEUWJUEIKF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyllead acetate can be synthesized by reacting trimethyllead chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:

(CH3)3PbCl+NaO2CCH3(CH3)3PbO2CCH3+NaCl(CH₃)₃PbCl + NaO₂CCH₃ → (CH₃)₃PbO₂CCH₃ + NaCl (CH3​)3​PbCl+NaO2​CCH3​→(CH3​)3​PbO2​CCH3​+NaCl

The reaction is carried out under controlled conditions to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to prevent contamination and ensure high yield. The use of automated systems and continuous monitoring is common in industrial settings to maintain product quality .

Chemical Reactions Analysis

Types of Reactions: Trimethyllead acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Mechanism of Action

The mechanism by which trimethyllead acetate exerts its effects involves the interaction of the trimethyllead cation with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. The molecular targets include enzymes and other proteins involved in critical biochemical pathways. The binding of this compound to these targets can disrupt normal cellular processes, leading to toxic effects .

Comparison with Similar Compounds

    Triethyllead acetate: Similar to trimethyllead acetate but with ethyl groups instead of methyl groups.

    Tetraethyllead: Used as an antiknock agent in gasoline.

Uniqueness: this compound is unique due to its specific use in protein crystallography and its ability to provide valuable phase information through the multiple isomorphous replacement method. Its distinct chemical structure and reactivity make it a preferred choice for certain biochemical and industrial applications .

Properties

IUPAC Name

trimethylplumbyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.3CH3.Pb/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMVIEUWJUEIKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Pb](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205733
Record name Trimethyllead acetate
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URL https://comptox.epa.gov/dashboard/DTXSID80205733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-19-3
Record name Trimethyllead acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5711-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyllead acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyllead acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102500
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Record name Trimethyllead acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxytrimethylplumbane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.728
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Record name TRIMETHYLLEAD ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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